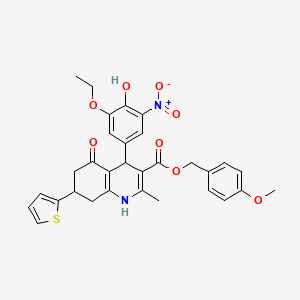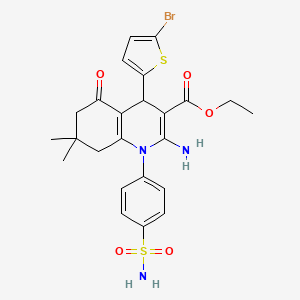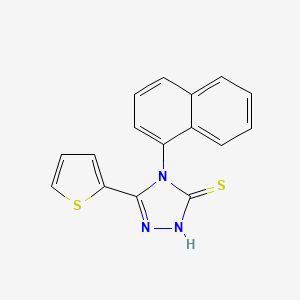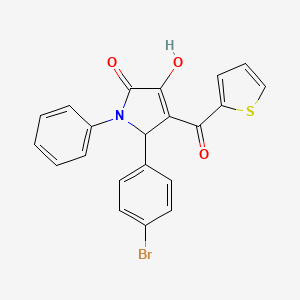![molecular formula C24H5F36NO2 B11089881 3-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}-5-[(nonadecafluorononyl)oxy]aniline](/img/structure/B11089881.png)
3-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}-5-[(nonadecafluorononyl)oxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-NONADECAFLUORONONYL)OXY]-5-{[3,4,4,4-TETRAFLUORO-2-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3-BIS(TRIFLUOROMETHYL)-1-BUTENYL]OXY}ANILINE is a highly fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy, making them valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated compounds typically involves multiple steps, including the introduction of fluorine atoms through various fluorination reactions. Common methods include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production of such compounds often involves large-scale fluorination processes, which may include:
Direct fluorination: Using elemental fluorine (F2) under controlled conditions.
Electrochemical fluorination: Using an electrochemical cell to introduce fluorine atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorinated compounds can undergo various chemical reactions, including:
Substitution reactions: Where fluorine atoms are replaced by other functional groups.
Oxidation and reduction reactions: Involving changes in the oxidation state of the compound.
Common Reagents and Conditions
Substitution reactions: Often use nucleophiles like amines or thiols.
Oxidation reactions: May use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions: May use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fluorinated compounds are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine
In medicine, fluorinated compounds are used in the development of drugs due to their metabolic stability and ability to interact with biological targets.
Industry
Industrially, these compounds are used in the production of non-stick coatings, lubricants, and surfactants due to their unique properties.
Wirkmechanismus
The mechanism of action of fluorinated compounds often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Polytetrafluoroethylene (PTFE)
Uniqueness
The uniqueness of 3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-NONADECAFLUORONONYL)OXY]-5-{[3,4,4,4-TETRAFLUORO-2-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3-BIS(TRIFLUOROMETHYL)-1-BUTENYL]OXY}ANILINE lies in its specific structure, which imparts unique properties such as enhanced thermal stability and chemical resistance compared to other fluorinated compounds.
Eigenschaften
Molekularformel |
C24H5F36NO2 |
|---|---|
Molekulargewicht |
1023.2 g/mol |
IUPAC-Name |
3-[1,1,1,4,5,5,5-heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)aniline |
InChI |
InChI=1S/C24H5F36NO2/c25-9(19(44,45)46,20(47,48)49)7(10(26,21(50,51)52)22(53,54)55)8(11(27,28)29)62-5-1-4(61)2-6(3-5)63-24(59,60)18(42,43)16(38,39)14(34,35)12(30,31)13(32,33)15(36,37)17(40,41)23(56,57)58/h1-3H,61H2 |
InChI-Schlüssel |
UHHKEQMOYSHCIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(=C(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11089804.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11089820.png)
![2-chloro-N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B11089825.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11089838.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid](/img/structure/B11089846.png)

![(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone](/img/structure/B11089850.png)

![propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B11089865.png)
![N-[2-(1-adamantyloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11089868.png)


![5-{[(E)-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11089884.png)
